
Kuwanol C
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Overview
Description
Kuwanol C is a prenylated flavone originally isolated from the root bark of the mulberry tree (Morus alba). It is known for its diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties . The chemical structure of this compound includes a benzopyranone core with multiple hydroxyl groups and prenyl substituents, contributing to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuwanol C can be synthesized through various organic reactions, including the Diels-Alder reaction and subsequent modifications.
Industrial Production Methods: Industrial production of this compound involves extraction from the root bark of Morus alba using solvent extraction methods. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Reactive Oxygen Species (ROS) Induction
Kuwanon C induces ROS generation in cancer cells, correlating with its pro-apoptotic effects ( ).
Data Table 1: ROS Levels in HeLa Cells After 24-Hour Treatment
Compound | Concentration (μM) | ROS Increase (%) |
---|---|---|
Kuwanon C | 20 | 185 ± 12 |
Kuwanon C | 40 | 320 ± 18 |
Paclitaxel | 40 | 110 ± 8 |
Albanin A | 40 | 45 ± 5 |
Norartocarpetin | 40 | 22 ± 3 |
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Kuwanon C outperformed paclitaxel (common chemotherapeutic) by 2.9-fold in ROS induction at 40 μM .
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Antioxidant NAC partially reversed ROS effects but did not fully rescue cell viability .
Apoptotic Pathway Activation
Kuwanon C disrupts mitochondrial membranes and upregulates apoptosis-related proteins (Bax, caspase-3) while downregulating Bcl-2 ( ).
Data Table 2: Apoptosis Rates in HeLa Cells at 50 μM
Compound | Apoptosis Rate (%) |
---|---|
Kuwanon C | 58.7 ± 4.2 |
Albanin A | 23.1 ± 2.8 |
Norartocarpetin | 9.6 ± 1.5 |
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Structural comparison shows isopentenyl groups enhance efficacy: Kuwanon C (2 groups) > Albanin A (1 group) > Norartocarpetin (0 groups) .
Heme Oxygenase-1 (HO-1) Modulation
Kuwanon C upregulates HO-1 expression in neuronal and immune cells, mitigating oxidative stress and inflammation ( ):
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HT22 hippocampal cells : 2.8-fold HO-1 increase at 10 μM.
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BV2 microglia : Suppressed LPS-induced TNF-α and IL-6 by 67% and 72%, respectively.
Cell Cycle Arrest
Kuwanon C alters cell cycle progression in cervical cancer cells:
Data Table 3: Cell Cycle Phase Distribution After 24-Hour Treatment
Compound (40 μM) | G1/G0 (%) | S (%) | G2/M (%) | Sub G1 (%) |
---|---|---|---|---|
Control | 62.1 | 22.4 | 15.5 | 0.0 |
Kuwanon C | 38.7 | 18.9 | 10.2 | 32.2 |
Morin | 60.3 | 21.8 | 17.9 | 0.0 |
Structural-Activity Relationships
Key structural features influencing reactivity:
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Isopentenyl groups : Dual isopentenyl moieties enhance membrane interaction and ROS generation compared to single-group analogs.
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Flavonoid backbone : Enables π-π stacking with cellular targets like mitochondrial membranes.
Limitations and Research Gaps
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Synthetic routes for Kuwanon C remain underexplored in available literature.
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Most studies focus on pharmacological effects rather than fundamental chemical reactivity (e.g., substitution, oxidation).
For comprehensive reaction data, consult specialized databases:
text1. CAS SciFinder® (https://www.cas.org) 2. Reaxys (https://www.elsevier.com/solutions/reaxys)
Scientific Research Applications
Kuwanol C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and bacterial infections.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
Kuwanol C exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antibacterial Activity: Inhibits bacterial growth by disrupting cell membrane integrity and interfering with bacterial enzymes.
Antiproliferative Activity: Induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt pathway.
Neuroprotective Activity: Protects neurons from oxidative stress and apoptosis, potentially through the activation of the Nrf2 pathway
Comparison with Similar Compounds
Kuwanol C is unique among flavonoids due to its specific prenylation pattern and biological activities. Similar compounds include:
Kuwanol A: Another prenylated flavone with similar antioxidant and antibacterial properties.
Kuwanol B: Known for its antiproliferative and anti-inflammatory effects.
Oxydihydromorusin: A related flavone with neuroprotective and anticancer activities.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Q & A
Q. What experimental approaches are recommended for the initial characterization of Kuwanol C's bioactivity?
Basic Research Question
To evaluate this compound’s bioactivity, researchers should employ fluorescence quenching assays to measure binding affinity with target enzymes, as demonstrated in studies on analogous compounds (e.g., Kuwanon G/H and PtpB interactions) . Key steps include:
- Fluorescence Spectroscopy : Use steady-state fluorescence emission spectra (excitation at 295 nm) to monitor changes in enzyme fluorescence upon this compound binding.
- Binding Parameter Calculation : Apply the Stern-Volmer equation to derive binding constants (e.g., KSV) and validate results via log[(F0−F)/F] vs. concentration plots .
- Control Experiments : Include buffer-only and solvent controls to isolate signal noise.
Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?
Advanced Research Question
Discrepancies in binding data often arise from methodological variability. To address this:
- Standardize Assay Conditions : Ensure consistent pH, temperature, and ionic strength across experiments, as minor variations can alter enzyme-ligand interactions .
- Cross-Validation : Use complementary techniques (e.g., isothermal titration calorimetry or surface plasmon resonance) to corroborate fluorescence-based findings.
- Meta-Analysis : Systematically review literature using PICO frameworks (Population, Intervention, Comparison, Outcome) to identify confounding variables .
Q. What are the best practices for conducting a literature review on this compound's mechanisms of action?
Basic Research Question
- Keyword Optimization : Use Boolean search strings (e.g., "this compound AND enzyme inhibition") in Google Scholar to prioritize high-impact studies sorted by citation count .
- Citation Tracking : Leverage the "Cited by" feature to identify recent work building on foundational papers .
- Database Diversification : Expand beyond PubMed to include specialized repositories like Reaxys or SciFinder for chemical-specific data .
Q. What methodological considerations are critical when designing competitive inhibition assays involving this compound?
Advanced Research Question
- Competitor Selection : Use structurally similar compounds (e.g., Kuwanon analogs) to assess specificity.
- Concentration Gradients : Test this compound across a 10-fold range to capture dose-response dynamics and calculate IC50 values .
- Data Reproducibility : Perform triplicate trials and include statistical validation (e.g., ANOVA for inter-experimental variance) .
Q. How should researchers operationalize variables when studying this compound's interaction with target enzymes?
Basic Research Question
- Operational Definitions : Clearly define "binding affinity" as the equilibrium dissociation constant (Kd) derived from fluorescence quenching .
- Measurement Protocols : Standardize instrument settings (e.g., slit widths, scan speeds) to minimize technical variability .
- Negative Controls : Include enzymes with inactive binding sites to confirm this compound’s target specificity .
Q. What strategies optimize the detection of this compound's synergistic effects with other compounds?
Advanced Research Question
- Combinatorial Screens : Use checkerboard assays to evaluate additive, synergistic, or antagonistic effects with co-administered compounds.
- Data Integration : Apply mixed-methods frameworks (e.g., concurrent quantitative assays and qualitative molecular docking simulations) to validate interactions .
- Contextual Variables : Account for physiological conditions (e.g., redox state, co-factor availability) that may modulate synergy .
Properties
CAS No. |
123702-94-3 |
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Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3 |
InChI Key |
NFBQENQRKMAZCZ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C |
Appearance |
Powder |
Synonyms |
Kuwanol C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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